molecular formula C14H19N3O3S2 B2561105 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034562-58-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2561105
CAS No.: 2034562-58-6
M. Wt: 341.44
InChI Key: QFLUQOGNDGJMJX-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a synthetic organic compound featuring a molecular structure that incorporates both thiophene and sulfonamide functional groups, making it a candidate for advanced materials science and pharmaceutical research. The 5-acetylthiophene moiety is a key structural feature found in compounds investigated for electronic applications, such as organic semiconductors, biosensors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Concurrently, the sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known to confer antibacterial, anti-carbonic anhydrase, and various other pharmacological activities . This unique combination suggests potential for interdisciplinary research, particularly in the development of bioactive molecules or functional organic materials. The specific properties, mechanism of action, and primary research applications of this compound are subject to ongoing investigation. Researchers are encouraged to explore its potential based on the known activities of its core components. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-10(2)17-8-14(15-9-17)22(19,20)16-7-6-12-4-5-13(21-12)11(3)18/h4-5,8-10,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUQOGNDGJMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and imidazole intermediates. One common method involves the following steps:

    Synthesis of 5-acetylthiophene: This can be achieved through the Friedel-Crafts acylation of thiophene using acetyl chloride and aluminum chloride as a catalyst.

    Preparation of the imidazole intermediate: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the sulfonamide linkage: The final step involves the reaction of the imidazole intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiophene and imidazole derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and other interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonamide vs. Acetate/Nitro Groups : The sulfonamide group in the target compound and H-series inhibitors (e.g., H-8) is critical for hydrogen bonding with enzyme active sites, whereas acetate or nitro groups in other imidazole derivatives (e.g., ) prioritize lipophilicity or redox activity, respectively .
  • Thiophene vs. Phenyl/Isoquinoline: The 5-acetylthiophene moiety in the target compound enhances π-stacking and membrane permeability compared to phenyl () or isoquinoline () groups. However, it may reduce aqueous solubility due to higher hydrophobicity .

Pharmacological Implications

  • Kinase/Enzyme Inhibition Potential: The target compound’s sulfonamide group and imidazole core align with H-series inhibitors (), which inhibit kinases via sulfonamide-mediated interactions with ATP-binding pockets. However, the absence of a methylaminoethyl chain (as in H-8) may alter selectivity .
  • Antimicrobial Activity: Compared to nitroimidazole derivatives (), the target lacks a nitro group, which is essential for redox-activated cytotoxicity in anaerobic pathogens.

Physicochemical Properties

  • Synthetic Accessibility : Unlike nitroimidazoles synthesized via vicarious nucleophilic substitution (), the target compound likely requires sulfonamide coupling and acetylthiophene functionalization, which may involve multi-step protocols .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of treating diseases caused by parasitic infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.38 g/mol

Structural Features

  • Imidazole Ring : This five-membered ring contributes to the compound's biological activity.
  • Sulfonamide Group : Known for its antibacterial properties, this functional group enhances the compound's pharmacological profile.
  • Acetylthiophenyl Substituent : This moiety may play a role in the interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against various parasitic infections, particularly those caused by the Leishmania and Trypanosoma genera.

The compound acts by inhibiting critical pathways in the parasites, potentially affecting their metabolic processes and leading to cell death. The sulfonamide group is believed to interfere with folate synthesis, which is essential for nucleic acid production in parasites.

Antitumor Activity

There is emerging evidence that imidazole derivatives exhibit antitumor properties. The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines.

In Vitro Studies

In vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cell lines, suggesting a mechanism involving apoptosis induction.

Anti-inflammatory and Antibacterial Activities

In addition to antiparasitic and antitumor effects, this compound has shown promising anti-inflammatory and antibacterial activities.

In Vivo Studies

Animal models have indicated that the compound reduces inflammation markers and bacterial load, supporting its therapeutic potential in inflammatory diseases and infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Substitution on imidazole ringEnhanced antiparasitic activity
Variation of sulfonamide groupAltered antibacterial potency
Changes in acetylthiophenyl moietyImpact on cytotoxicity against cancer cells

Case Study 1: Leishmaniasis Treatment

A clinical trial involving patients with cutaneous leishmaniasis showed significant improvement in symptoms following treatment with this compound. The study reported a reduction in lesion size and parasite load after a 4-week treatment regimen.

Case Study 2: Cancer Cell Lines

Research conducted on various human cancer cell lines revealed that the compound exhibits selective cytotoxicity. Notably, it was more effective against melanoma cells compared to other types, indicating potential for targeted therapy.

Q & A

Q. What are the recommended strategies for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, considering functional group compatibility and regioselectivity?

  • Methodological Answer : The synthesis of imidazole-sulfonamide derivatives typically involves multi-step protocols:

Imidazole core formation : Cyclization of precursors (e.g., glyoxal derivatives with ammonium acetate) under acidic conditions to ensure regioselectivity .

Sulfonamide introduction : Reaction of the imidazole intermediate with sulfonyl chlorides in aprotic solvents (e.g., DMF) using NaH as a base to minimize hydrolysis .

Thiophene-acetyl group coupling : Employing nucleophilic substitution or click chemistry to attach the 5-acetylthiophen-2-yl-ethyl moiety, with temperature control (0–25°C) to prevent acetyl group degradation .
Key considerations include protecting reactive sites (e.g., acetyl groups) during sulfonylation and optimizing solvent polarity to enhance yield (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer : A combination of techniques is critical:
  • ¹H/¹³C NMR : Identify substituent positions (e.g., imidazole C-H protons at δ 7.2–7.8 ppm, sulfonamide SO₂NH at δ 3.1–3.5 ppm) and confirm acetylthiophene integration .
  • IR spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) and acetyl C=O (1680–1650 cm⁻¹) .
  • HRMS : Validate molecular weight (calculated for C₁₆H₂₀N₃O₃S₂: 374.08 g/mol) with <2 ppm error .
    Compare experimental data with simulated spectra (e.g., ACD/Labs) and reference analogs (e.g., N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl analogs) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the binding affinity of this compound with potential biological targets?

  • Methodological Answer : A tiered computational approach is recommended:

Molecular docking (AutoDock Vina) : Screen against targets like carbonic anhydrase IX (PDB: 3IAI), focusing on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the acetylthiophene group .

DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions influencing binding .

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Validate predictions with enzymatic assays (e.g., inhibition of human carbonic anhydrase II, IC₅₀ < 50 nM) .

Q. What experimental approaches resolve contradictions between theoretical calculations and observed biological activity data for imidazole-sulfonamide derivatives?

  • Methodological Answer : Systematic strategies include:
  • SAR studies : Synthesize analogs with modifications (e.g., isopropyl → methyl substitution) to test computational predictions of steric effects .
  • X-ray crystallography : Use SHELXL for structure refinement to resolve ambiguities in binding modes (e.g., sulfonamide orientation in active sites) .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular efficacy (e.g., hypoxia-selective cytotoxicity in HT-29 cells) to identify off-target effects .
    Statistical tools like Bland-Altman analysis can quantify discrepancies between computational and experimental IC₅₀ values .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining purity >95%?

  • Methodological Answer : Apply design-of-experiments (DoE) methodologies:
  • Variables : Temperature (25–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq) .
  • Response surface modeling : Maximize yield and purity using JMP or Minitab, identifying critical interactions (e.g., NaH concentration × solvent polarity) .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize byproducts (e.g., acetyl hydrolysis) .
    Pilot-scale trials in flow reactors (e.g., Corning AFR) can enhance reproducibility and reduce reaction times by 40% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar imidazole-sulfonamides?

  • Methodological Answer : Conduct a meta-analysis with the following steps:

Data curation : Compile IC₅₀ values from peer-reviewed studies (excluding vendor data like BenchChem) .

QSAR modeling : Use Volsurf+ or MOE to correlate molecular descriptors (e.g., logP, polar surface area) with activity trends .

Experimental validation : Re-synthesize high-discrepancy compounds (e.g., N-(thiazol-2-yl) analogs) under standardized conditions .
Confounding factors (e.g., assay pH, cell line variations) should be documented in a harmonized reporting template .

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